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Compound of Interest

Compound Name: CNX-2006

Cat. No.: B15573165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of CNX-2006, a novel,

irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. As a

prototype of rociletinib (CO-1686), CNX-2006 demonstrates significant potency against EGFR

mutations, including the T790M resistance mutation, while exhibiting minimal activity against

wild-type (WT) EGFR. This selectivity profile suggests a promising therapeutic window for the

treatment of non-small cell lung cancer (NSCLC) driven by EGFR mutations.

Data Presentation: Inhibitory Activity of CNX-2006
and its Successor Rociletinib (CO-1686)
CNX-2006 and its clinical successor, rociletinib (CO-1686), have been evaluated for their

inhibitory activity against a panel of EGFR mutations. The data presented below is primarily for

rociletinib, which shares the same mechanism of action and core chemical structure as CNX-
2006.

Table 1: In-vitro Inhibitory Activity of Rociletinib (CO-1686) against EGFR Variants
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EGFR Variant Assay Type Metric Value (nM)
Selectivity vs.
WT

L858R/T790M Kinase Assay Ki 21.5 ~14-fold

Wild-Type Kinase Assay Ki 303.3 1

Mutant EGFR-

expressing cells

(various)

Cell Growth

Assay
GI50 7 - 32 -

Wild-Type

EGFR-

expressing cells

Cell Growth

Assay
IC50 > 2,000 -

L858R/T790M
Cell Growth

Assay
IC50 7 - 32 >62.5-fold

Exon 19

del/T790M

Cell Growth

Assay
IC50 7 - 32 >62.5-fold

Data sourced from studies on rociletinib (CO-1686), the clinical compound based on the CNX-
2006 prototype.[1]

Key Findings:

Rociletinib demonstrates potent inhibition of the double mutant L858R/T790M EGFR in

biochemical assays.[1]

A significant selectivity for mutant EGFR over wild-type EGFR is observed in both

biochemical and cell-based assays.

In cellular assays, rociletinib effectively inhibits the growth of NSCLC cells harboring

activating mutations (L858R, exon 19 deletions) in combination with the T790M resistance

mutation, with GI50 values in the low nanomolar range.[1]

Experimental Protocols
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The following are detailed methodologies for key in-vitro experiments used to characterize the

activity of EGFR inhibitors like CNX-2006.

Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell

lines.

Materials:

EGFR-mutant and wild-type cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well plates

CNX-2006 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (for MTT assay, e.g., DMSO or a solution of 40% DMF in 2% acetic

acid with 16% SDS)

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of CNX-2006 in complete culture medium.
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Remove the medium from the wells and add 100 µL of the medium containing different

concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment

control.

Incubate for 72 hours at 37°C.

MTT/MTS Addition and Incubation:

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at

37°C.

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

Absorbance Measurement:

For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each

well. Mix gently to dissolve the formazan crystals.

For MTS: No solubilization step is needed.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for

MTS) using a microplate reader.

Data Analysis:

Subtract the background absorbance from all readings.

Normalize the data to the vehicle-treated cells to determine the percent viability.

Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal

dose-response curve to determine the GI50 or IC50 value.

Western Blot Analysis of EGFR Phosphorylation
This method is used to assess the inhibitory effect of CNX-2006 on EGFR autophosphorylation

and downstream signaling pathways.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15573165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EGFR-mutant and wild-type cell lines

Serum-free medium

CNX-2006 stock solution (in DMSO)

EGF (Epidermal Growth Factor)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-

ERK, anti-total ERK, and a loading control like β-actin or GAPDH)

HRP-conjugated secondary antibodies

ECL chemiluminescent substrate

Procedure:

Cell Culture and Treatment:

Plate cells and grow to 70-80% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of CNX-2006 for 2 hours.

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
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Cell Lysis and Protein Quantification:

Wash cells with ice-cold PBS and lyse with lysis buffer.

Centrifuge the lysates to pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Gel Electrophoresis and Transfer:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Boil samples at 95-100°C for 5 minutes.

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection and Analysis:

Wash the membrane and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Perform densitometry analysis to quantify band intensities. Normalize the phosphorylated

protein signal to the total protein signal and then to the loading control.

Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by CNX-2006
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Caption: EGFR signaling pathway and the inhibitory action of CNX-2006.
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Experimental Workflow for In-vitro Analysis of CNX-2006
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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